Boc-Ser(Bzl)-OSu
CAS No.: 13650-73-2
Cat. No.: VC21539664
Molecular Formula: C19H24N2O7
Molecular Weight: 392,41 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 13650-73-2 |
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Molecular Formula | C19H24N2O7 |
Molecular Weight | 392,41 g/mole |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
Standard InChI | InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 |
Standard InChI Key | NTFYOALQRQBBDG-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
SMILES | CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Physical and Chemical Properties
Boc-Ser(Bzl)-OSu possesses a molecular weight of 392.4 g/mol . The compound demonstrates specific optical activity with a reported optical rotation value of [α]₂₅ᴅ = 6.5 ± 2.5° (c=0.5 in dioxane) . This property is particularly important for maintaining stereochemical purity in peptide synthesis applications.
Structural Characteristics
The compound's structure reflects its specialized function in peptide chemistry:
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The presence of the Boc group creates a carbamate linkage that protects the α-amino group
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The benzyl ether linkage shields the serine hydroxyl functionality
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The N-hydroxysuccinimide ester forms an activated carboxyl group primed for peptide bond formation
This strategic arrangement of functional groups allows for selective reactivity and protection, enabling precise control over peptide synthesis reactions.
Chemical Reactivity Profile
Boc-Ser(Bzl)-OSu demonstrates distinctive reactivity patterns that make it valuable in peptide synthesis:
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The N-hydroxysuccinimide ester readily reacts with primary and secondary amines to form amide bonds under mild conditions
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The Boc protecting group remains stable under basic conditions but can be selectively removed using acidic reagents (typically trifluoroacetic acid)
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The benzyl protecting group withstands both acidic and basic conditions used in peptide synthesis but can be removed through catalytic hydrogenation
This differential reactivity enables sequential deprotection strategies essential for building complex peptide structures with precise control.
Applications in Peptide Synthesis and Bioconjugation
Boc-Ser(Bzl)-OSu serves as a critical building block across multiple research domains, with applications spanning from fundamental peptide synthesis to specialized biomedical research.
Peptide Synthesis Applications
The compound functions as a valuable building block for synthesizing peptides, particularly in solid-phase peptide synthesis (SPPS). Its use significantly enhances the efficiency and yield of desired peptide products through:
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Facilitating controlled incorporation of serine residues into growing peptide chains
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Enabling selective side-chain protection during multistep synthesis processes
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Supporting both manual and automated peptide synthesis platforms
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Enhancing coupling efficiency through the activated ester moiety
These capabilities make it particularly valuable for synthesizing complex peptides requiring precise control over functional group reactivity.
Drug Development Applications
In pharmaceutical research, Boc-Ser(Bzl)-OSu plays a crucial role in developing peptide-based therapeutics by:
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Supporting the creation of more effective and targeted drug candidates for various diseases
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Enabling the synthesis of peptide libraries for drug discovery screening
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Facilitating the incorporation of modified serine residues in peptidomimetics
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Contributing to structure-activity relationship studies through controlled peptide modification
The compound's ability to support precise peptide engineering makes it instrumental in developing peptide-based pharmaceuticals with enhanced specificity and bioavailability.
Bioconjugation Applications
Boc-Ser(Bzl)-OSu demonstrates significant utility in bioconjugation processes, where it:
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Facilitates the attachment of biomolecules to drugs or imaging agents
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Supports the development of targeted delivery systems in cancer therapy
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Enables the creation of peptide-protein conjugates for vaccine development
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Allows for site-specific modification of peptides and proteins
These applications highlight the compound's importance in creating multifunctional molecular constructs for advanced biomedical applications.
Research in Proteomics
In proteomics research, Boc-Ser(Bzl)-OSu aids in:
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Studying protein interactions and functions
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Developing peptide probes for protein binding studies
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Creating modified peptides for structural biology investigations
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Supporting protein engineering efforts through selective modification of peptide sequences
The insights gained through these applications contribute significantly to understanding biological processes and disease mechanisms.
Modification of Amino Acids
The compound also enables selective modification of amino acids, which is valuable for:
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Creating novel compounds with enhanced properties
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Developing unnatural amino acids for specialized applications
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Supporting medicinal chemistry research through targeted modifications
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Enabling the exploration of structure-function relationships in peptides
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of Boc-Ser(Bzl)-OSu, it is valuable to compare it with related protected amino acid derivatives.
Comparison with Similar Protected Serine Derivatives
Table 1: Comparative Analysis of Boc-Ser(Bzl)-OSu and Related Compounds
Compound | Amino Protection | Side-Chain Protection | Carboxyl Activation | Key Applications |
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Boc-Ser(Bzl)-OSu | Boc group | Benzyl (Bzl) | N-hydroxysuccinimide ester | Peptide synthesis, bioconjugation, drug development |
Z-Ser(tBu)-OSu | Z (benzyloxycarbonyl) | tert-butyl (tBu) | N-hydroxysuccinimide ester | Peptide synthesis with orthogonal protection strategy |
Boc-Ser-OH | Boc group | None | None | Simpler peptide synthesis applications |
Fmoc-Ser(tBu)-OH | Fmoc group | tert-butyl (tBu) | None | Solid-phase peptide synthesis using Fmoc chemistry |
This comparison illustrates the strategic advantages of Boc-Ser(Bzl)-OSu in specific synthesis scenarios, particularly where the benzyl protection of the serine hydroxyl group is complementary to the synthetic strategy being employed.
Advantages of Boc-Ser(Bzl)-OSu
The key advantages of Boc-Ser(Bzl)-OSu in peptide synthesis include:
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Enhanced Reactivity: The N-hydroxysuccinimide ester significantly improves coupling efficiency compared to non-activated derivatives
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Orthogonal Protection: The combination of Boc and benzyl protecting groups enables selective deprotection strategies
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Stability: The compound shows good stability under appropriate storage conditions, maintaining reactivity during extended synthesis protocols
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Versatility: Compatible with both solution-phase and solid-phase peptide synthesis methodologies
Research Trends and Future Directions
Current research involving Boc-Ser(Bzl)-OSu continues to expand across multiple scientific domains, with particular focus on:
Advanced Peptide Therapeutics
The compound supports ongoing development of peptide-based drugs targeting complex diseases through:
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Enabling precise incorporation of serine residues in therapeutic peptides
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Supporting the creation of peptide libraries for drug discovery
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Facilitating the development of peptide-drug conjugates with enhanced targeting capabilities
Bioorthogonal Chemistry
Emerging applications in bioorthogonal chemistry leverage Boc-Ser(Bzl)-OSu to:
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Create peptides with reactive handles for subsequent modification
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Develop peptide-based imaging probes for biological research
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Support click chemistry approaches for bioconjugation
Peptidomimetics Development
The compound plays an important role in designing peptidomimetics that:
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Mimic natural peptide structures with enhanced stability
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Improve pharmacokinetic properties of peptide-based therapeutics
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Target specific protein-protein interactions in disease pathways
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